![molecular formula C5H7N3O2 B2713497 3-(Azidomethyl)oxetane-3-carbaldehyde CAS No. 2375267-50-6](/img/structure/B2713497.png)
3-(Azidomethyl)oxetane-3-carbaldehyde
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Description
Synthesis Analysis
The synthesis of “3-(Azidomethyl)oxetane-3-carbaldehyde” involves bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst TBAB, with the formation of oxetane ring and replacement of bromide substituents with azide ions .Molecular Structure Analysis
The molecular structure of “3-(Azidomethyl)oxetane-3-carbaldehyde” is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether . This structure contributes to its unique properties and potential applications in various fields of research .Chemical Reactions Analysis
The chemical reactions involving “3-(Azidomethyl)oxetane-3-carbaldehyde” are complex and involve multiple steps. For instance, the formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy, therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal/mol and THF to tetrahydropyran (THP) at 38 kcal/mol .Scientific Research Applications
- The oxetane ring is a stable motif in medicinal chemistry due to its influence on physicochemical properties. Researchers explore AVD26750 as a scaffold for designing novel drugs with improved bioavailability, metabolic stability, and target specificity .
- AVD26750 can participate in copolymerization reactions. For instance, 3,3-bis(azidomethyl)oxetane and 3-azidomethyl-3-methyloxetane have been synthesized and explored for their polymerization behavior. These polymers may find applications in materials science, coatings, or adhesives .
Medicinal Chemistry and Drug Development
Polymer Chemistry and Copolymerization
properties
IUPAC Name |
3-(azidomethyl)oxetane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-8-7-1-5(2-9)3-10-4-5/h2H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKFJXAKPPWCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN=[N+]=[N-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)oxetane-3-carbaldehyde |
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